1,2,3,5-Tetramethylbenzene

Vue d'ensemble

Description

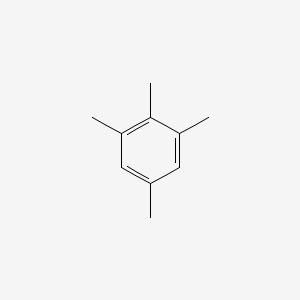

1,2,3,5-Tetramethylbenzene, also known as isodurene, is an organic compound classified as an aromatic hydrocarbon. It consists of a benzene ring with four methyl groups attached at the 1, 2, 3, and 5 positions. This compound is a colorless liquid with a camphor-like odor and is nearly insoluble in water but soluble in organic solvents .

Mécanisme D'action

Target of Action

1,2,3,5-Tetramethylbenzene, also known as Isodurene , is an organic compound classified as an aromatic hydrocarbon . The precise targets of this compound remain partially elusive. It is believed to engage in various interactions with other compounds, including proteins and enzymes, potentially modulating their structure and function .

Mode of Action

The mode of action of this compound involves its interaction with these targets, leading to changes in their structure and function

Biochemical Pathways

Given its potential interaction with proteins and enzymes , it can be inferred that it may influence various biochemical pathways depending on the specific targets it interacts with.

Pharmacokinetics

It is known that it is a flammable colorless liquid which is nearly insoluble in water but soluble in organic solvents . This suggests that its bioavailability may be influenced by factors such as the route of administration and the presence of organic solvents.

Result of Action

Given its potential interaction with proteins and enzymes , it may lead to changes in their structure and function, which could have downstream effects on cellular processes.

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it is known to be a volatile organic compound (VOC) present in oily wastewater, and it can undergo substitution, abstraction, and addition reactions with OH radicals in the atmosphere and wastewater . Furthermore, it is a flammable substance and should be kept away from heat sources . Its solubility in water and organic solvents can also influence its distribution in the environment and its interactions with biological targets.

Analyse Biochimique

Biochemical Properties

1,2,3,5-Tetramethylbenzene plays a role in biochemical reactions primarily as a substrate for various enzymatic processes. It interacts with enzymes such as cytochrome P450 monooxygenases, which catalyze the hydroxylation of the methyl groups on the benzene ring. This interaction leads to the formation of hydroxylated metabolites, which can further undergo conjugation reactions with glucuronic acid or sulfate, facilitating their excretion from the body . Additionally, this compound can interact with proteins and other biomolecules through hydrophobic interactions, influencing their structure and function .

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound has been shown to induce oxidative stress in cells, leading to the activation of antioxidant defense mechanisms . This compound can also modulate the expression of genes involved in detoxification processes, such as those encoding for glutathione S-transferases and other phase II enzymes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules. It can bind to enzymes, leading to either inhibition or activation of their catalytic activity. For instance, this compound can inhibit the activity of certain cytochrome P450 enzymes, reducing the metabolism of other substrates . Additionally, this compound can induce changes in gene expression by activating transcription factors such as nuclear factor erythroid 2-related factor 2 (Nrf2), which regulates the expression of antioxidant and detoxification genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or heat . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to persistent oxidative stress and alterations in cellular function . These effects are often dose-dependent and can vary based on the duration of exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal toxic effects, but at higher doses, it can cause significant toxicity. For example, high doses of this compound have been associated with neurotoxic effects, respiratory irritation, and liver damage in animal studies . Threshold effects have been observed, where certain doses are required to elicit specific toxic responses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes hydroxylation by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites can then be conjugated with glucuronic acid or sulfate, facilitating their excretion from the body . The metabolic flux of this compound can be influenced by the availability of cofactors such as NADPH and the expression levels of relevant enzymes .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and interaction with transport proteins . It can accumulate in lipid-rich tissues due to its hydrophobic nature . The distribution of this compound within the body can be influenced by factors such as blood flow, tissue affinity, and the presence of binding proteins .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound can localize to various cellular compartments, including the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes . Post-translational modifications and targeting signals can direct this compound to specific organelles, influencing its biochemical interactions and effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1,2,3,5-Tetramethylbenzene can be synthesized from mesitylene. Mesitylene is first converted to mesityl bromide, which then reacts with magnesium to form a Grignard reagent. This reagent is subsequently alkylated with dimethyl sulfate to produce this compound .

Industrial Production Methods: Industrially, this compound can be isolated from the reformed fraction of oil refineries. It can also be produced by methylation of toluene, xylenes, and trimethylbenzenes .

Analyse Des Réactions Chimiques

1,2,3,5-Tetramethylbenzene undergoes various chemical reactions, including:

Oxidation: It can react with strong oxidizing agents, sometimes resulting in vigorous reactions or explosions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Industrial Applications

- Organic Synthesis :

- Production of Pyromellitic Acid and Dianhydride :

- Use in Petrochemical Analysis :

Case Study 1: Toxicological Assessment

A study by Korsak et al. (1998) examined the acute inhalation toxicity of tetramethylbenzenes. The findings indicated no lethal effects at concentrations up to 1200 mg/m³ over four hours. However, sensory irritation was noted at lower concentrations, leading to recommendations for occupational exposure limits . These insights are critical for establishing safety protocols in industrial environments where this compound is handled.

Case Study 2: Solubility Predictions

Research published in the Journal of Chemical Engineering focused on predicting the solubility of sparingly soluble solids such as this compound in various solvents. The study demonstrated that proper solubility modeling can enhance the efficiency of processes involving this compound in organic synthesis .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Precursor for various organic compounds through substitution reactions |

| Pyromellitic Derivatives | Raw material for pyromellitic acid and dianhydride used in polyimide resins |

| Petrochemical Analysis | Reference standard for hydrocarbon analysis |

| Toxicological Studies | Assessment of inhalation toxicity and establishment of occupational exposure limits |

Comparaison Avec Des Composés Similaires

1,2,3,5-Tetramethylbenzene is one of three isomers of tetramethylbenzene. The other two isomers are:

- 1,2,3,4-Tetramethylbenzene (Prehnitene)

- 1,2,4,5-Tetramethylbenzene (Durene)

Uniqueness: this compound is unique due to its specific arrangement of methyl groups, which influences its chemical properties and reactivity compared to its isomers .

Activité Biologique

1,2,3,5-Tetramethylbenzene, also known as pseudocumene, is an aromatic hydrocarbon with the molecular formula . This compound is part of the tetramethylbenzene family and has garnered interest in various fields due to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, presenting relevant data, case studies, and research findings.

- Molecular Weight : 134.22 g/mol

- Density : Approximately 0.9 g/cm³

- Boiling Point : 204 °C

- Melting Point : 76-80 °C

These properties contribute to its behavior in biological systems and its interactions with various biomolecules.

Biological Activity Overview

This compound has been studied for its potential biological activities, particularly in relation to its effects on cellular processes and its role in environmental toxicity.

Toxicological Studies

Research indicates that this compound can exhibit toxic effects at certain concentrations. A study highlighted the compound's impact on human health through inhalation exposure. The following table summarizes findings from toxicological assessments:

Case Studies

Case Study 1: Respiratory Effects

A study conducted by the Environmental Protection Agency (EPA) analyzed the respiratory effects of various aromatic hydrocarbons, including this compound. The results indicated that exposure to high concentrations resulted in significant respiratory distress in animal models. The study emphasized the need for further research on long-term exposure effects and potential carcinogenicity .

Case Study 2: Neurotoxicity Assessment

Another investigation focused on the neurotoxic potential of this compound. The study utilized rat models to assess behavioral changes following exposure to varying concentrations of the compound. Results showed alterations in locomotor activity and cognitive function at higher doses . This raises concerns regarding occupational exposure limits and safety regulations.

The biological activity of this compound can be attributed to several mechanisms:

- Oxidative Stress Induction : The compound has been shown to increase reactive oxygen species (ROS) levels in cells, leading to oxidative damage .

- Cell Cycle Disruption : Research indicates that exposure can interfere with normal cell cycle progression, potentially leading to apoptosis or uncontrolled cell proliferation .

- Inflammatory Response : Studies have noted an upregulation of pro-inflammatory cytokines in response to exposure to this compound .

Propriétés

IUPAC Name |

1,2,3,5-tetramethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14/c1-7-5-8(2)10(4)9(3)6-7/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFIMMTCNYPIMRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14 | |

| Record name | 1,2,3,5-TETRAMETHYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17836 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6026119 | |

| Record name | 1,2,3,5-Tetramethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6026119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,2,3,5-tetramethylbenzene appears as a pale yellow to white liquid with a camphor-like odor. Flash point 165 °F. Less dense than water and only negligibly soluble in water. Slightly irritates the skin and eyes. Slightly toxic by ingestion but may irritate the mouth, throat and gastrointestinal tract., Pale yellow to white liquid with a camphor-like odor; [CAMEO] | |

| Record name | 1,2,3,5-TETRAMETHYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17836 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,3,5-Tetramethylbenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7881 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

388.4 °F at 760 mmHg (USCG, 1999) | |

| Record name | 1,2,3,5-TETRAMETHYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17836 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

146 °F (USCG, 1999) | |

| Record name | 1,2,3,5-TETRAMETHYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17836 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

0.891 at 68 °F (USCG, 1999) - Less dense than water; will float | |

| Record name | 1,2,3,5-TETRAMETHYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17836 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Density |

4.63 (USCG, 1999) - Heavier than air; will sink (Relative to Air) | |

| Record name | 1,2,3,5-TETRAMETHYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17836 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.49 [mmHg] | |

| Record name | 1,2,3,5-Tetramethylbenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7881 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

527-53-7 | |

| Record name | 1,2,3,5-TETRAMETHYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17836 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,3,5-Tetramethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=527-53-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isodurene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000527537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isodurene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8091 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,2,3,5-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2,3,5-Tetramethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6026119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,5-tetramethylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.653 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISODURENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0JBI5Y5A5Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

-10.6 °F (USCG, 1999) | |

| Record name | 1,2,3,5-TETRAMETHYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17836 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.